molecular formula C12H14ClFN2 B2566653 5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine CAS No. 1545335-18-9

5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine

Cat. No.: B2566653
CAS No.: 1545335-18-9
M. Wt: 240.71
InChI Key: ZRMMVXLIGILFAW-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with chloro and fluoro groups, as well as an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.

    Formation of the octahydrocyclopenta[c]pyrrol moiety: This step involves cyclization reactions, often using catalytic hydrogenation to achieve the desired ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The octahydrocyclopenta[c]pyrrol moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine: Similar structure but with an azetidine ring.

    5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: Similar structure but with a pyrimidine ring.

Uniqueness

5-Chloro-3-fluoro-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(5-chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2/c13-10-4-11(14)12(15-5-10)16-6-8-2-1-3-9(8)7-16/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMVXLIGILFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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